![molecular formula C30H29N7O6S3 B3008630 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309967-89-3](/img/structure/B3008630.png)

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

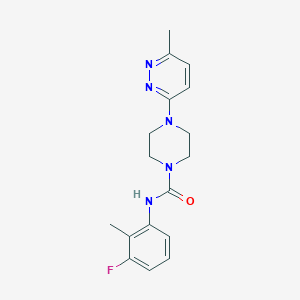

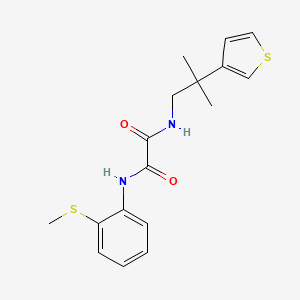

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide" is a complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Benzamides are a class of compounds known for their diverse pharmacological properties, including gastrokinetic activity as seen in the derivatives discussed in paper . Additionally, benzamides with a thiazolyl moiety, such as those mentioned in paper , have been explored for their antifungal properties. The molecular structure of benzamides can be extensively modified to include various substituents, which can significantly alter their biological activities and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core. For instance, the synthesis of gastrokinetic agents as described in paper involves the preparation of compounds with different N-4 substituents, which include alkyl, phenoxyalkyl, and heteroarylmethyl groups. Similarly, the synthesis of antifungal agents in paper involves the reaction of 5-(bromoacetyl) salicylamide with different thioureas and alkylbromides to introduce the thiazolyl moiety and alkoxy groups. These synthetic routes typically involve multiple steps, including protection/deprotection, substitution, and cyclization reactions, to achieve the desired molecular complexity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of a thiazolyl group, as seen in the antifungal agents from paper , is a common feature in many biologically active compounds. The triazolyl moiety, which is part of the compound , is also a common feature in many pharmaceuticals due to its ability to mimic the peptide bond and engage in hydrogen bonding. The molecular conformation and the presence of substituents can influence the overall shape of the molecule, which in turn affects its ability to interact with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the gastrokinetic agents in paper may undergo metabolic reactions in vivo that could affect their activity and bioavailability. The antifungal agents in paper may interact with fungal enzymes or cellular components, leading to their antifungal effects. The specific chemical reactions that the compound may undergo have not been detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a morpholinosulfonyl group in the compound could affect its solubility in aqueous or organic solvents. The steric and electronic effects of the substituents can also influence the compound's reactivity and its interactions with biological targets. The specific physical and chemical properties of the compound would need to be determined experimentally.

Applications De Recherche Scientifique

Antimicrobial Applications

- Antimicrobial Agent Synthesis: Derivatives of 1,2,4-triazole, which include structurally similar compounds to the specified chemical, have been synthesized and found to possess significant antimicrobial activities (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

- Antimicrobial and Anticancer Potentials: Another study synthesized a series of thiazolidinone derivatives, indicating their effectiveness as antimicrobial agents and revealing specific compounds with notable anticancer activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Anticancer Applications

- Anticancer Agent Synthesis: A range of novel compounds structurally related to the specified chemical were synthesized and demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization

- Novel Synthesis Methods: Innovative protocols for synthesizing compounds with structural similarities, using environmentally friendly methods and efficient utilization of reactants, have been developed (Yadav, Vagh, & Jeong, 2020).

- Synthesis of Derivatives: Research has focused on synthesizing and characterizing various derivatives of triazole, thiadiazole, and related structures, contributing to a deeper understanding of their properties and potential applications (Patel, Patel, & Shah, 2015).

Nematocidal Activities

- Nematocidal Activity: Novel oxadiazole derivatives containing a thiadiazole amide group were synthesized, showing promising nematocidal activities (Liu, Wang, Zhou, & Gan, 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N7O6S3/c1-42-24-8-4-3-7-23(24)37-26(34-35-30(37)44-19-27(38)33-29-32-22-6-2-5-9-25(22)45-29)18-31-28(39)20-10-12-21(13-11-20)46(40,41)36-14-16-43-17-15-36/h2-13H,14-19H2,1H3,(H,31,39)(H,32,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKMICLGWSHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N7O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)